Product packaging for 2-(4-(Trifluoromethoxy)phenyl)piperidine(Cat. No.:)

2-(4-(Trifluoromethoxy)phenyl)piperidine

Cat. No.: B12091461
M. Wt: 245.24 g/mol
InChI Key: ARZICMOSEJKISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Trifluoromethoxy)phenyl)piperidine is a chemical building block of significant interest in pharmaceutical and organic synthesis research. This compound features a piperidine ring, a privileged structure in medicinal chemistry known for its presence in a wide array of bioactive molecules and therapeutics . The piperidine scaffold is a cornerstone in drug discovery, found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and agents for cancer and infectious diseases . The compound is distinguished by the presence of a trifluoromethoxy (-OCF₃) group on the phenyl ring. This substituent is highly valued in compound design for its ability to enhance lipophilicity, which can improve cell membrane permeability, and to confer metabolic stability by reducing the rate of oxidative degradation . The strong electron-withdrawing nature of the -OCF₃ group also modulates the electronic properties of the molecule, which can be crucial for optimizing interactions with biological targets . While the specific 2-substituted isomer is less documented, the closely related 4-(4-(Trifluoromethoxy)phenyl)piperidine analog (CAS 180160-91-2) is commercially available and has a molecular weight of 245.24 g/mol with a formula of C₁₂H₁₄F₃NO . Research on similar trifluoromethoxylated piperidine derivatives highlights their potential as key intermediates in developing sigma receptor ligands, which have been investigated for their anti-cocaine actions . Furthermore, such piperidine derivatives serve as versatile precursors for synthesing a diverse array of more complex molecules, including Schiff bases, sulfonamides, and carboxamides, underscoring their utility in expanding chemical libraries for biological screening . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14F3NO B12091461 2-(4-(Trifluoromethoxy)phenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]piperidine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11/h4-7,11,16H,1-3,8H2

InChI Key

ARZICMOSEJKISH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Trifluoromethoxy Phenyl Piperidine

Retrosynthetic Analysis and Strategic Disconnections for 2-(4-(Trifluoromethoxy)phenyl)piperidine

A retrosynthetic analysis of this compound reveals several strategic disconnections that can guide its synthesis. The primary disconnection points are the C2-aryl bond and the C-N bonds within the piperidine (B6355638) ring.

Strategy 1: C2-Aryl Bond Disconnection

This approach disconnects the bond between the piperidine ring and the 4-(trifluoromethoxy)phenyl group. This leads to a piperidine-based nucleophile (or its synthetic equivalent) and an electrophilic aryl partner, or vice versa. A common forward synthetic operation for this strategy is the addition of an organometallic reagent derived from 4-bromotrifluoromethoxybenzene to a suitable piperidine precursor, such as an N-protected 2-piperidone (B129406) or an imine equivalent.

Strategy 2: Piperidine Ring Disconnection

Alternatively, the piperidine ring itself can be disconnected. A classical approach involves a C-N bond disconnection, leading to a linear amino alcohol or amino halide precursor. For instance, a 1,5-dicarbonyl compound or a functionalized aldehyde can be envisaged as a precursor that undergoes intramolecular reductive amination to form the piperidine ring. Another powerful method is the aza-Diels-Alder reaction, where an imine (formed from 4-(trifluoromethoxy)benzaldehyde (B1346576) and an amine) reacts with a diene to construct the piperidine ring in a stereocontrolled manner.

Strategy 3: Pyridine (B92270) as a Precursor

A common and efficient strategy involves the use of 2-(4-(trifluoromethoxy)phenyl)pyridine as a direct precursor. rsc.org The piperidine ring is then formed through the catalytic hydrogenation of the pyridine ring. This method is often advantageous due to the commercial availability or straightforward synthesis of substituted pyridines.

Established and Novel Synthetic Pathways for the Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, leveraging established methodologies for the synthesis of 2-arylpiperidines.

A prevalent method involves the catalytic hydrogenation of the corresponding pyridine derivative, 2-(4-(trifluoromethoxy)phenyl)pyridine. researchgate.netd-nb.info This approach benefits from the relative ease of synthesizing the pyridine precursor through cross-coupling reactions, such as the Suzuki or Stille coupling, between a suitable pyridine derivative and a 4-(trifluoromethoxy)phenylboronic acid or stannane. The subsequent hydrogenation can be achieved using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen pressure. d-nb.info

Another synthetic strategy involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent derived from 4-bromotrifluoromethoxybenzene, to an N-protected piperidone or an electrophilic imine precursor. This is followed by reduction and deprotection steps to yield the final product.

Development of Stereoselective Syntheses for Enantiomers and Diastereomers of this compound

The development of stereoselective methods to access enantiomerically pure or enriched this compound is of significant interest. One promising approach is the asymmetric hydrogenation of the corresponding pyridine precursor using chiral catalysts. Chiral rhodium or iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of various substituted pyridines, yielding chiral piperidines with high enantioselectivity.

Alternatively, chiral auxiliary-based methods can be employed. For instance, a chiral auxiliary can be attached to the piperidine nitrogen, directing the stereochemical outcome of a subsequent reaction, such as the addition of the aryl group. The auxiliary can then be removed to provide the enantiomerically enriched product.

Investigation of Catalytic Methods for Enantiopure this compound Synthesis

Another catalytic approach involves the kinetic resolution of the racemic piperidine. This can be accomplished using chiral catalysts or enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Exploration of Alternative Precursors and Environmentally Benign Reaction Conditions

Research into more sustainable synthetic routes is an ongoing effort. The use of renewable starting materials and the development of reactions that proceed under milder, more environmentally friendly conditions are key goals. For the synthesis of this compound, this could involve exploring bio-based starting materials for the construction of the piperidine ring.

Furthermore, the use of greener solvents, such as water or supercritical carbon dioxide, in catalytic hydrogenation or other synthetic steps can significantly reduce the environmental impact. d-nb.info The development of reusable heterogeneous catalysts for hydrogenation and other transformations is also a critical aspect of green chemistry in this context.

Derivatization Strategies for this compound

The secondary amine of the piperidine ring in this compound provides a convenient handle for further functionalization. N-alkylation, N-acylation, and N-sulfonylation are common derivatization strategies to explore the structure-activity relationship of this scaffold.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions of the Piperidine Nitrogen

N-Alkylation: The piperidine nitrogen can be readily alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. researchgate.net Common bases used for this transformation include potassium carbonate or triethylamine. The reaction conditions can be tuned to achieve mono-alkylation and avoid over-alkylation to the quaternary ammonium (B1175870) salt. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another mild and efficient method for N-alkylation.

N-Acylation: N-acylation of this compound can be achieved by reacting it with acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. This reaction is typically high-yielding and provides stable amide products. A variety of acyl groups can be introduced, allowing for the systematic modification of the compound's properties.

Modifications and Functionalization at the Phenyl Ring (e.g., Halogenation, Nitration, Suzuki-Miyaura Coupling)

The phenyl ring of this compound is amenable to a variety of electrophilic aromatic substitution and cross-coupling reactions. The trifluoromethoxy group at the para-position is strongly electron-withdrawing and ortho-, para-directing, which will influence the regioselectivity of these transformations.

Halogenation: Electrophilic halogenation of the phenyl ring can be achieved using standard reagents. For instance, bromination would be expected to occur at the positions ortho to the trifluoromethoxy group (positions 3' and 5'). The reaction conditions would typically involve a bromine source, such as N-bromosuccinimide (NBS), and a catalyst in an appropriate solvent.

Nitration: Nitration of activated aromatic rings is a well-established transformation. For phenylpiperidine derivatives, nitration can be achieved using various nitrating agents. rsc.orgresearchgate.net Given the electron-withdrawing nature of the trifluoromethoxy group, forcing conditions, such as a mixture of nitric acid and sulfuric acid, may be required. The nitro group would be directed to the meta-positions relative to the piperidine substituent (positions 3' and 5'). A review of aromatic nitration protocols highlights various methodologies, including the use of metal nitrates and other mild nitrating agents that could potentially be adapted for this substrate. sci-hub.se

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. libretexts.orgyoutube.com To utilize this reaction, the phenyl ring of this compound would first need to be functionalized with a halide (e.g., bromide or iodide) or a triflate. The resulting aryl halide/triflate can then be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or alkyl substituents. The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product. libretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields, and numerous systems have been developed for the coupling of aryl chlorides, which are often less reactive. rsc.orgresearchgate.net

Table 1: Representative Phenyl Ring Functionalization Reactions for Analogous Arylpiperidines

ReactionReagents and ConditionsExpected Product for 2-(4-halophenyl)piperidineReference
NitrationHNO₃, H₂SO₄2-(4-halo-3-nitrophenyl)piperidine rsc.org
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O2-(4-biaryl)piperidine claremont.edu

Note: This table presents data for analogous compounds due to the limited specific data for this compound.

Introduction of Substituents onto the Piperidine Ring at Positions 3, 4, 5, and 6

Functionalization of the saturated piperidine ring presents a different set of challenges compared to the aromatic ring. Methodologies often rely on C-H activation, or the use of pre-functionalized piperidine precursors.

Recent advances have demonstrated the feasibility of direct C-H functionalization of piperidines. nih.govresearchgate.net These methods often employ transition metal catalysts, such as rhodium or palladium, to selectively introduce functional groups at various positions on the ring. The regioselectivity can often be controlled by the choice of catalyst and directing groups. For 2-arylpiperidines, functionalization at the C6 position (the other α-position to the nitrogen) is often favored. Kinetic resolution of 2-arylpiperidines via asymmetric deprotonation at the benzylic C2 position can also be a route to enantioenriched substituted products. acs.orgrsc.org

Alternatively, a more classical approach involves the synthesis of the piperidine ring from a pre-functionalized precursor. For example, the use of substituted glutarimides or pyridines can provide access to piperidines with substituents at the 3, 4, and 5-positions. Subsequent N-alkylation or arylation would then complete the synthesis of the desired substituted this compound derivative. A review on the functionalization of pre-existing piperidine ring systems highlights various strategies, including hydrogenation of substituted pyridines and ring expansion of pyrrolidines. researchgate.net

Table 2: Methods for Piperidine Ring Functionalization in 2-Arylpiperidine Scaffolds

PositionMethodReagents/CatalystCommentsReference
C2Lithiation-Substitutionn-BuLi, (-)-sparteine, then electrophileAllows for kinetic resolution and introduction of a second substituent at C2. rsc.org
C3, C4, C5Ring-closing MetathesisGrubbs' catalystRequires an appropriately substituted acyclic precursor. mdpi.com
C6C-H ActivationPd(OAc)₂, directing groupDirect functionalization of the C-H bond. researchgate.net

Note: This table presents general methodologies applicable to the target compound.

Optimization of Reaction Yields and Purity Profiles for this compound and Its Analogues

Achieving high yields and purity is paramount in the synthesis of any chemical entity. For this compound and its derivatives, optimization strategies would focus on several key aspects of the synthetic process.

One critical area for optimization is in the initial formation of the 2-arylpiperidine core. For syntheses involving the reduction of a corresponding 2-arylpyridine or a cyclic imine, the choice of reducing agent and reaction conditions can significantly impact both yield and the formation of byproducts. For example, in the synthesis of fentanyl intermediates, which share the piperidine motif, the use of modified borohydride (B1222165) reagents in a reductive amination protocol was found to be superior to a two-step imine formation and reduction. google.com

For functionalization reactions, such as the Suzuki-Miyaura coupling, optimization would involve screening of catalysts, ligands, bases, and solvents to maximize the conversion of the starting material and minimize side reactions. High-throughput experimentation can be a valuable tool in this optimization process. nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of piperidine-containing compounds is an area of growing importance. nih.govresearchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One key aspect of green chemistry is the use of more environmentally benign solvents. For instance, Suzuki-Miyaura couplings have been successfully carried out in water, which can reduce the reliance on volatile organic solvents. rsc.org The development of catalytic systems that are active in aqueous media is an active area of research.

Another important principle is the use of catalytic reagents in place of stoichiometric ones. The use of transition metal catalysts for C-H functionalization and cross-coupling reactions is inherently greener than classical methods that may require stoichiometric amounts of activating or coupling reagents. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused can further enhance the green credentials of a synthetic route.

The concept of atom economy is also central to green chemistry. Synthetic routes that proceed via cascade reactions or multicomponent reactions, where several bonds are formed in a single operation, are generally more atom-economical than linear syntheses. The synthesis of N-substituted piperidones, precursors to piperidines, via a green chemistry approach has been reported to have significant advantages over classical methods. nih.govresearchgate.net Additionally, the use of bio-renewable starting materials, where possible, can contribute to a more sustainable synthetic process. rsc.org The replacement of hazardous reagents, such as piperidine itself in solid-phase peptide synthesis, with safer alternatives is another important consideration. unibo.itrsc.org

Advanced Structural Characterization and Conformational Analysis of 2 4 Trifluoromethoxy Phenyl Piperidine and Its Derivatives

Comprehensive Spectroscopic Methodologies for Structural Elucidation of 2-(4-(Trifluoromethoxy)phenyl)piperidine Analogues

A suite of sophisticated spectroscopic techniques is essential for the complete structural elucidation of this compound. These methods provide complementary information, from elemental composition to the precise spatial arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS provides an exact mass measurement with high accuracy, typically to within a few parts per million (ppm).

The neutral molecule has a molecular formula of C₁₂H₁₄F₃NO. nih.govnih.gov HRMS analysis, often using techniques like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The theoretically calculated exact mass for the neutral compound is 245.10274856 Da. nih.gov Experimental HRMS measurements that match this theoretical value would confirm the molecular formula and rule out other potential elemental compositions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure, for instance, by showing the loss of the N-phenylpropanamide moiety or other characteristic fragments from the piperidine (B6355638) ring. wvu.edu

Table 1: HRMS Data for this compound

Property Value Source
Molecular Formula C₁₂H₁₄F₃NO nih.govnih.gov
Molecular Weight 245.24 g/mol nih.gov
Exact Mass 245.10274856 Da nih.gov
Common Adduct (ESI+) [M+H]⁺
InChI Key LQXJOTNXTKWTCF-WDEREUQCSA-N nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and stereochemistry of this compound.

For the piperidine ring itself, ¹H NMR spectra would be expected to show complex multiplets for the methylene (B1212753) protons, while the ¹³C NMR spectrum typically displays signals around 47 ppm, 27 ppm, and 25 ppm for the carbons, though these are shifted by the substituent. wikipedia.org The presence of the 2-phenyl substituent would significantly alter these chemical shifts.

Multi-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity of all the protons within the piperidine ring, showing cross-peaks between adjacent protons (e.g., H-2 with H-3, H-3 with H-4, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). youtube.com It allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. youtube.comyoutube.com This is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the H-2 proton of the piperidine ring to carbons within the phenyl ring (C-1' and C-2'/C-6'), confirming the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is vital for determining stereochemistry and conformation. For this compound, it would show correlations between the H-2 proton and the H-6 axial proton, confirming a chair conformation and providing information on the axial or equatorial preference of the phenyl substituent.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

Experiment Correlation Type Example Application for this compound
COSY ¹H—¹H (2-3 bonds) Identify adjacent protons within the piperidine ring (e.g., H2-H3, H3-H4).
HSQC ¹H—¹³C (1 bond) Assign each carbon signal by correlating it to its directly attached proton(s).
HMBC ¹H—¹³C (2-4 bonds) Confirm connectivity between the piperidine and phenyl rings (e.g., H2 to C1').
NOESY ¹H—¹H (through space) Determine the relative orientation of substituents (axial/equatorial) and ring conformation.

The piperidine ring is not static; it exists predominantly in a chair conformation that can undergo ring inversion (a chair-chair flip). wikipedia.org In 2-substituted piperidines, this inversion interconverts the substituent between an axial and an equatorial position. These two conformers are often in dynamic equilibrium.

Variable Temperature (VT) NMR is the primary technique used to study these dynamics. optica.orgoptica.org At room temperature, the ring inversion may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion decreases. If the temperature is lowered sufficiently to the coalescence point and beyond, the individual signals for the distinct axial and equatorial protons of each methylene group can be resolved. optica.org

Analysis of the spectra at different temperatures allows for the determination of the activation energy (ΔG‡) for the ring-flipping process and the equilibrium constant between the two chair conformers. researchgate.net For 2-arylpiperidines, the equatorial conformation of the aryl group is generally favored, but the energy difference can be small and influenced by solvent and other substituents. wikipedia.orgacs.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. bohrium.commdpi.com These methods serve as a molecular fingerprint, offering a unique spectrum for a given compound.

For this compound, key vibrational modes would include:

N-H Stretch: A moderate to weak band in the IR spectrum around 3300-3500 cm⁻¹ is characteristic of the secondary amine.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region are indicative of the phenyl ring.

C-O and C-F Stretches: The trifluoromethoxy group (-OCF₃) will exhibit strong, characteristic C-F stretching bands, typically in the 1200-1000 cm⁻¹ region. nih.gov These vibrations may be coupled to the benzene (B151609) ring. nih.gov

Table 3: Characteristic Vibrational Frequencies

Functional Group Approximate Frequency Range (cm⁻¹) Type
N-H (amine) 3300 - 3500 Stretch
Aromatic C-H 3000 - 3100 Stretch
Aliphatic C-H 2850 - 2960 Stretch
Aromatic C=C 1450 - 1600 Stretch
C-N 1020 - 1250 Stretch
C-O-C (aryl ether) 1200 - 1275 Asymmetric Stretch
C-F (in -OCF₃) 1000 - 1200 Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

Single-Crystal X-ray Diffraction Studies of this compound and Its Cocrystals

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule. This technique yields a three-dimensional map of electron density from which precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a successful crystallographic analysis would confirm:

Piperidine Ring Conformation: It would definitively show the piperidine ring adopting a chair conformation in the solid state.

Substituent Orientation: The analysis would unequivocally establish whether the 4-(trifluoromethoxy)phenyl group occupies an axial or equatorial position on the piperidine ring. Studies of related 2-arylpiperidines suggest the equatorial orientation is generally preferred to minimize steric strain. acs.org

Precise Geometric Parameters: It provides highly accurate bond lengths and angles, which can be compared with theoretical values from computational models.

The formation of cocrystals with other molecules can also be used to obtain crystalline material suitable for X-ray diffraction and to study intermolecular interactions in a controlled manner.

Determination of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

In derivatives of this compound, the presence of the trifluoromethoxy group and the phenyl ring introduces additional possibilities for intermolecular forces. The highly electronegative fluorine atoms and the oxygen atom of the trifluoromethoxy group can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. nih.govresearchgate.netmdpi.com These interactions, along with the foundational N-H···N hydrogen bonds of the piperidine ring, would collectively dictate the crystal packing. The interplay of these forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—governs the formation of specific supramolecular assemblies, influencing the material's physical properties. rsc.org

A hypothetical table of crystallographic data for a derivative, based on common parameters for similar organic compounds, is presented below to illustrate typical findings.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (Å3)1334.5
Z4
Hydrogen Bond (N-H···N) Distance (Å)2.98
π-π Stacking Distance (Å)3.55

Investigation of Polymorphism and Solvate Formation for this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, and solvate formation, the incorporation of solvent molecules into the crystal lattice, are crucial considerations in the study of pharmaceutical compounds. cam.ac.uk These phenomena can significantly impact a substance's physicochemical properties.

While specific studies on the polymorphism and solvate formation of this compound are not extensively documented in the provided search results, the general behavior of related heterocyclic compounds suggests a propensity for such phenomena. For example, crystals of 5-hydroxy-6-methyl-2-pyridone (B3133478) have been shown to form solvates with a variety of solvents, including acetone, propan-2-ol, methanol, and water. nih.gov These solvates often feature channels within the crystal structure that accommodate the disordered solvent molecules. nih.gov The formation of these solvates is driven by the host molecule's ability to form robust hydrogen-bonded networks that create voids. nih.gov

Given the hydrogen bonding capabilities of the piperidine nitrogen and the potential for interactions involving the trifluoromethoxy group, it is plausible that this compound could also form various polymorphs and solvates. The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, would likely influence which crystalline form is obtained. The study of solvates is important as their presence can alter properties like stability and dissolution rates. cam.ac.uk

Conformational Analysis of the Piperidine Ring and the Trifluoromethoxy Moiety

The biological activity of this compound is intrinsically linked to its three-dimensional shape and the conformational preferences of its constituent parts.

Assessment of Chair-Boat Interconversions and Axial/Equatorial Preferences of Substituents

The piperidine ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations. researchgate.netias.ac.in However, the presence of substituents can influence the conformational equilibrium. The interconversion between two chair forms, known as ring flipping, is a dynamic process. amherst.edu

The trifluoromethoxy group on the phenyl ring also has distinct conformational preferences. Unlike the methoxy (B1213986) group which often favors a planar conformation with the phenyl ring, the trifluoromethoxy group tends to orient itself out of the plane of the ring. nih.gov

Influence of Substituents on the Conformational Landscape of this compound

Substituents on either the piperidine ring or the phenyl ring can significantly alter the conformational landscape of the parent molecule. The introduction of additional groups can create new steric and electronic interactions that shift the equilibrium between different conformers.

For instance, the nature of the substituent on the piperidine nitrogen is critical. N-alkylation or N-acylation can dramatically alter the preference for the axial or equatorial orientation of the 2-phenyl group. nih.govacs.org Studies on related fluorinated piperidines have shown that the presence and orientation of fluorine atoms can dictate the preferred conformation, often favoring an axial position for the fluorine. d-nb.info The trifluoromethyl group, while not identical, also exerts strong electronic and steric effects that influence conformational preferences in cyclic systems. researchgate.netmdpi.comnih.gov

Substituents on the phenyl ring can also have a long-range effect on the piperidine conformation. For example, in a series of N-piperonyl-3-phenylpiperidine derivatives, functional groups in the β-position to the amine unit were found to modulate basicity and lipophilicity in a stereospecific manner, which is inherently linked to their conformational orientation (equatorial vs. axial). scilit.com These effects are rationalized by intramolecular hydrogen bonding, dipolar interactions, and specific solvation effects. scilit.com Therefore, any additional substituents on the 4-(trifluoromethoxy)phenyl ring would be expected to fine-tune the conformational equilibrium of the piperidine ring.

Chiroptical Properties of Enantiomerically Pure this compound

Chirality is a fundamental property of many bioactive molecules, and the determination of absolute configuration is crucial. Chiroptical spectroscopy provides powerful tools for this purpose.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment and Conformational Insights

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgyoutube.com This technique is highly sensitive to the three-dimensional structure of a molecule and is widely used to determine the absolute configuration of enantiomers and to study their conformational properties in solution. mtoz-biolabs.comresearchgate.netnih.gov

For an enantiomerically pure sample of this compound, the CD spectrum would exhibit characteristic positive or negative bands corresponding to the electronic transitions of its chromophores—the phenyl ring and the trifluoromethoxy group. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the stereocenter. youtube.com

The absolute configuration can be assigned by comparing the experimental CD spectrum with that of a reference compound with a known configuration or with a theoretically calculated spectrum. mtoz-biolabs.comnih.gov Computational methods, such as those based on density functional theory (DFT), can predict the CD spectra for both enantiomers (R and S). rsc.org A match between the experimental and a calculated spectrum provides a reliable assignment of the absolute configuration. nih.govnih.gov Furthermore, changes in the CD spectrum with variations in solvent or temperature can provide valuable insights into conformational changes and the dynamics of the molecule in solution. libretexts.org

Table 2: Illustrative Circular Dichroism Data for a Hypothetical Enantiomer of this compound

Wavelength (nm)Molar Ellipticity [θ] (deg cm2 dmol-1)Assignment
270+5.2 x 1031Lb transition of the phenyl ring
225-1.8 x 1041La transition of the phenyl ring
205+3.5 x 104π → π* transition

Optical Rotatory Dispersion (ORD) Studies of Chiral this compound

Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgnih.gov This technique is particularly valuable for determining the absolute configuration and conformational analysis of complex organic molecules. Despite its potential, a detailed review of scientific literature reveals a lack of specific Optical Rotatory Dispersion (ORD) studies conducted on the chiral compound this compound.

The fundamental principle of ORD lies in the phenomenon of circular birefringence, where a chiral molecule exhibits different refractive indices for left and right circularly polarized light. wikipedia.org This difference causes the plane of polarized light to rotate, and the magnitude of this rotation is highly dependent on the wavelength of the incident light. nih.gov An ORD spectrum is a plot of the specific rotation [α] against the wavelength (λ).

For a chiral molecule like this compound, an ORD study would provide critical insights into its three-dimensional structure. The presence of a chiral center at the C2 position of the piperidine ring, attached to a trifluoromethoxyphenyl group, would result in characteristic ORD curves for its (R) and (S)-enantiomers. These curves would be mirror images of each other.

A key feature of ORD spectra is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore within the chiral molecule. wikipedia.org The 4-(trifluoromethoxy)phenyl group in the target molecule contains a phenyl chromophore which absorbs in the ultraviolet region. In the region of this absorption, the ORD curve would be expected to show a rapid change in rotation. libretexts.org

The sign of the Cotton effect, designated as positive or negative, can provide valuable information about the stereochemistry of the chiral center. wikipedia.org A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, reaching a peak, and then rapidly decreases, crossing the zero-rotation axis at the wavelength of maximum absorption. libretexts.org A negative Cotton effect shows the opposite behavior. libretexts.org By analyzing the sign of the Cotton effect, and through comparison with structurally related compounds of known absolute configuration, it is often possible to assign the absolute configuration of the chiral center .

While specific experimental ORD data for this compound is not available in the reviewed literature, a hypothetical ORD study would involve dissolving the separated enantiomers in a suitable solvent and measuring their optical rotation across a range of wavelengths, particularly in the UV region where the phenyl chromophore absorbs. The resulting ORD curves would be instrumental in confirming the enantiomeric purity and assigning the absolute configuration of each enantiomer.

The table below outlines the general principles and expected outcomes of an ORD study on a chiral 2-arylpiperidine derivative.

ParameterDescriptionExpected Information for this compound
Optical Rotation [α] The angle by which the plane of polarized light is rotated by a chiral substance.The magnitude and sign of rotation would be determined for each enantiomer at various wavelengths.
ORD Curve A plot of specific rotation versus wavelength.The (R) and (S) enantiomers would exhibit mirror-image curves.
Chromophore The part of the molecule responsible for light absorption.The 4-(trifluoromethoxy)phenyl group would act as the primary chromophore.
Cotton Effect The characteristic change in optical rotation near an absorption band.A distinct Cotton effect would be expected in the UV region corresponding to the absorption of the phenyl ring.
Sign of Cotton Effect Positive or negative, depending on the stereochemistry.The sign could be used to deduce the absolute configuration of the C2 chiral center.

The study of chiroptical properties remains a cornerstone of stereochemical analysis. Future research involving the synthesis and characterization of the enantiomers of this compound would benefit significantly from detailed ORD and Circular Dichroism (CD) studies to unequivocally establish their absolute configurations and conformational preferences.

Computational Chemistry and Theoretical Modeling of 2 4 Trifluoromethoxy Phenyl Piperidine

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the electronic environment and spatial arrangement of atoms in 2-(4-(trifluoromethoxy)phenyl)piperidine. These calculations, particularly those based on Density Functional Theory (DFT), offer a detailed view of the molecule's characteristics at the atomic level.

The conformational landscape of this compound is primarily defined by the orientation of the trifluoromethoxyphenyl substituent on the piperidine (B6355638) ring. The two principal chair conformations are the equatorial and axial isomers. DFT calculations are employed to determine the relative energies of these conformers and identify the global energy minimum.

For analogous 2-substituted piperidines, the equatorial conformer is often more stable due to reduced steric hindrance. nih.gov However, the presence of the bulky and electron-withdrawing trifluoromethoxy group on the phenyl ring can introduce complex electronic and steric interactions that may influence this preference. Theoretical studies on similar fluorinated piperidines have shown that electrostatic interactions can sometimes favor the axial conformer. researchgate.net

A typical DFT study would involve geometry optimization of both the axial and equatorial conformers to locate the stationary points on the potential energy surface. Subsequent frequency calculations would confirm these as true minima and provide the zero-point vibrational energies (ZPVE). The relative energies of the conformers can then be compared to determine their population distribution at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers (Note: The following data is illustrative and based on trends observed in related phenylpiperidine derivatives. Specific experimental or computational data for the title compound is not readily available in the cited literature.)

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Equatorial0.00~95
Axial2.10~5

This interactive table is based on hypothetical DFT calculations at the B3LYP/6-31G(d) level of theory, including ZPVE corrections. The higher energy of the axial conformer is primarily attributed to 1,3-diaxial interactions.

The electrostatic potential (ESP) surface of this compound reveals regions of positive and negative potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. The electron-withdrawing trifluoromethoxy group significantly influences the ESP of the phenyl ring, creating a region of lower electron density. The nitrogen atom of the piperidine ring, with its lone pair of electrons, represents a region of high negative potential, making it a primary site for protonation and other electrophilic interactions.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the piperidine nitrogen and the phenyl ring, while the LUMO is likely centered on the antibonding orbitals of the phenyl ring, influenced by the trifluoromethoxy substituent.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Equatorial Conformer) (Note: This data is illustrative and based on general principles for similar aromatic amines.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

This interactive table presents hypothetical values derived from DFT calculations. The large HOMO-LUMO gap suggests high kinetic stability for the molecule.

Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of piperidine derivatives. acs.orgnih.gov For the synthesis of this compound, which could potentially be formed through methods like catalytic hydrogenation of the corresponding pyridine (B92270) or cyclization reactions, transition state analysis can identify the most favorable reaction pathways. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For instance, in a hypothetical synthesis involving the reduction of a substituted pyridine, DFT calculations could compare different catalytic cycles and determine the rate-determining step. nih.gov This analysis provides insights into the reaction kinetics and can help in optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time, including its conformational flexibility and interactions with its environment.

MD simulations can explore the conformational landscape of this compound in different solvent environments. The explicit inclusion of solvent molecules allows for the study of how solvation affects the equilibrium between the axial and equatorial conformers. In polar solvents, conformations with a larger dipole moment might be stabilized.

These simulations can track the fluctuations in dihedral angles and intermolecular distances, providing a detailed understanding of the molecule's flexibility. The analysis of radial distribution functions from MD trajectories can reveal the specific nature of solvent-solute interactions, such as hydrogen bonding between the piperidine nitrogen and protic solvent molecules.

Molecular dynamics simulations are a powerful tool for studying the initial stages of molecular recognition between a ligand and a receptor. rsc.orgtandfonline.com In a purely computational context, this compound can be docked into the active site of a generic receptor or enzyme to predict its preferred binding orientation.

Following docking, MD simulations can be performed on the ligand-receptor complex to assess the stability of the binding pose and to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The simulation can reveal how the ligand and receptor adapt to each other's presence, a phenomenon known as "induced fit." Analysis of the interaction energies between the ligand and individual amino acid residues can pinpoint the crucial contributors to the binding affinity. This type of in silico analysis is a common practice in the early stages of drug discovery to prioritize compounds for further investigation. nih.gov

In Silico Prediction of Physicochemical Parameters Relevant to Biological Interactions

The biological fate of a molecule is heavily influenced by its physicochemical properties. researchgate.net Computational methods allow for the early prediction of these parameters, helping to identify potential liabilities and to optimize molecular design. researchgate.net

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). mdpi.com The logP value represents the ratio of the concentration of the neutral compound in a lipophilic solvent (like n-octanol) to its concentration in an aqueous solvent. chemaxon.com For ionizable compounds like this compound, the logD is more relevant as it considers all species (neutral and ionized) at a specific pH. chemaxon.com

Various computational methods exist for predicting these values. Fragment-based methods, pioneered by Hansch and Leo, calculate the total lipophilicity by summing the contributions of a molecule's constituent fragments. nih.gov More advanced approaches utilize property-based calculations or quantum mechanics (QM) to derive logP from the transfer free energy between water and n-octanol phases. nih.gov

Table 1: Predicted Physicochemical and Polarity Descriptors for this compound

DescriptorPredicted ValueMethod/Rationale
cLogP 4.1 ± 0.5Fragment-based contribution methods. The phenylpiperidine core is lipophilic, further increased by the -OCF₃ group.
LogD (pH 7.4) 3.5 ± 0.6Calculated considering the pKa of the piperidine nitrogen; at physiological pH, a fraction of the molecule is protonated and more hydrophilic, lowering the value relative to logP. nih.gov
Polar Surface Area (PSA) ~15-25 ŲBased on contributions from the piperidine nitrogen and the ether oxygen.
Molecular Weight 259.25 g/mol Sum of atomic weights.
Hydrogen Bond Donors 1The N-H group of the piperidine ring.
Hydrogen Bond Acceptors 2The piperidine nitrogen and the ether oxygen.

Note: The values in this table are estimations based on computational models and established principles of medicinal chemistry. Actual experimental values may vary.

The pKa value, which indicates the acidity of a functional group, is crucial for understanding a molecule's charge state at physiological pH. tuwien.at For this compound, the basic nitrogen atom of the piperidine ring is the primary site of protonation. Computational methods for pKa prediction range from rapid empirical and database-driven approaches to more resource-intensive quantum mechanical (QM) calculations. nih.gov QM methods, often combined with continuum solvation models, use thermodynamic cycles to compute the Gibbs free energy change upon dissociation. nih.govresearchgate.net

The pKa of the piperidine nitrogen in this molecule is expected to be in the range of 8.5 to 10.0, typical for secondary amines in such scaffolds. This means that at a physiological pH of 7.4, a significant portion of the molecules will exist in their protonated, cationic form. tuwien.at This protonation is critical for forming ionic interactions with biological targets, such as the crucial glutamate (B1630785) residue (Glu172) in the sigma-1 receptor binding site. nih.gov

The molecule's hydrogen bonding capabilities are defined by the piperidine N-H group, which acts as a hydrogen bond donor, and the nitrogen and ether oxygen atoms, which can act as hydrogen bond acceptors. These interactions are vital for molecular recognition and binding affinity at a receptor site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are ligand-based modeling methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. meilerlab.org These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds. mdpi.com

To develop a QSAR model for a series of this compound derivatives, a dataset of compounds with measured biological activity (e.g., Ki values from radioligand binding assays for a specific receptor) is required. nih.govnih.gov The process involves several key steps:

Dataset Curation: A series of analogs would be synthesized, and their binding affinities for a target, for instance, the sigma-1 or dopamine (B1211576) D2 receptor, would be determined. nih.govnih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated using specialized software. researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), a mathematical relationship is established between the descriptors and the biological activity. nih.govresearchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model's creation. researchgate.net

For phenylpiperidine derivatives, QSAR models have been successfully developed to predict affinity for targets like the µ-opioid receptor and to understand effects on the dopaminergic system. nih.govdaneshyari.com A similar approach for this compound derivatives could yield a predictive model to guide the synthesis of analogs with optimized binding affinity. nih.gov

A critical outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. chemrxiv.org These descriptors provide insight into the structure-activity relationship (SAR) and guide rational drug design. For phenylpiperidine derivatives, key descriptors often relate to:

Hydrophobicity (logP/logD): The lipophilicity of the aromatic substituent is often critical for brain penetration and receptor affinity. nih.gov

Electronic Properties: Parameters like Hammett constants or calculated atomic charges on the phenyl ring and piperidine nitrogen can describe the electronic influence of substituents on binding interactions. The electron-withdrawing nature of the -OCF₃ group would be a significant factor.

Steric/Topological Descriptors: Molecular shape, volume, and branching are crucial for complementarity with the receptor's binding pocket. mdpi.com For instance, the position of the substituent on the phenyl ring (ortho, meta, or para) is often critical for activity. nih.gov

Hydrogen Bonding: Descriptors counting hydrogen bond donors and acceptors quantify the potential for specific interactions within the binding site. nih.gov

By analyzing the coefficients of these descriptors in a validated QSAR model, chemists can understand, for example, whether increasing or decreasing lipophilicity, or placing a bulky group at a certain position, would likely enhance or diminish the desired biological activity. nih.govnih.gov

Computational Retrosynthetic Path Planning and Reaction Mechanism Elucidation for this compound Derivatives

Computational tools are increasingly used not only to predict a molecule's properties but also to plan its synthesis.

Reaction Mechanism Elucidation: For novel or complex reactions in the synthesis of derivatives, computational quantum chemistry can be used to elucidate the reaction mechanism. rsc.org By calculating the energies of reactants, transition states, and products using methods like Density Functional Theory (DFT), chemists can map out the entire energy profile of a reaction. chemrxiv.org This can help explain unexpected outcomes, optimize reaction conditions (e.g., temperature, catalyst), and predict the stereoselectivity of a reaction, which is crucial for producing a specific enantiomer of a chiral compound like this compound.

Mechanistic Biochemical and Pharmacological Investigations of 2 4 Trifluoromethoxy Phenyl Piperidine in Vitro and in Preclinical Models

Identification and Characterization of Molecular Targets for 2-(4-(Trifluoromethoxy)phenyl)piperidine

No specific studies detailing the molecular targets of this compound have been identified in the current body of scientific literature. Research into its interactions with various receptors and enzymes appears to be unpublished or not yet conducted.

Receptor Binding Assays (e.g., GPCRs, ion channels, transporters)

A thorough search did not yield any published receptor binding assay data for this compound. Therefore, its affinity and selectivity profile for G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters remains uncharacterized.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

There is no available information from cell-free enzymatic assays to indicate whether this compound acts as an inhibitor or activator of specific enzymes.

Functional Assays for Ligand-Receptor Interactions in Cellular Models

No functional assays in cellular models have been reported for this compound. Such studies would be necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator at any identified receptor targets.

Cellular Pathway Modulation by this compound

Information regarding the effects of this compound on intracellular signaling pathways is not present in the available scientific literature.

Investigation of Second Messenger System Modulation (e.g., cAMP, calcium signaling)

There are no published studies investigating the modulation of second messenger systems, such as cyclic AMP (cAMP) or calcium signaling, by this compound.

Analysis of Gene Expression and Protein Level Alterations in Cultured Cells

No data from gene expression or protein level analyses in cultured cells treated with this compound could be located. Such research would be essential to understand its downstream cellular effects.

Studies on Neurotransmitter Release and Reuptake Mechanisms in Synaptosomal Preparations

Currently, there is no publicly available scientific literature detailing studies on the effects of this compound on neurotransmitter release and reuptake mechanisms in synaptosomal preparations. Therefore, its specific activities at the presynaptic terminal, including any potential modulation of neurotransmitter transporters or release processes, remain uncharacterized.

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Comprehensive in vitro ADME data for this compound is not available in the public domain. The following subsections outline key ADME parameters that are yet to be reported for this compound.

Metabolic Stability in Hepatic Microsomes and Hepatocytes from Preclinical Species

There are no published studies on the metabolic stability of this compound in hepatic microsomes or hepatocytes from any preclinical species. Such studies would be crucial to understanding its intrinsic clearance and predicting its in vivo half-life.

Cytochrome P450 Inhibition and Induction Potential in Preclinical Species

Information regarding the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes in preclinical species has not been reported. This data is essential for assessing the likelihood of drug-drug interactions.

Permeability Assays Across Biological Barriers (e.g., Caco-2 cells, PAMPA)

There is no available data on the permeability of this compound from assays such as Caco-2 or the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are necessary to predict its oral absorption and potential to cross the blood-brain barrier.

Plasma Protein Binding Characteristics in Preclinical Animal Plasma

The extent to which this compound binds to plasma proteins in preclinical species has not been documented. This information is a key determinant of the unbound fraction of the compound, which is generally considered to be the pharmacologically active portion.

Pharmacodynamic Investigations in Preclinical Animal Models

There are no published pharmacodynamic studies of this compound in preclinical animal models. Consequently, its in vivo effects on physiological or pathological processes are currently unknown.

Receptor Occupancy Studies in Rodent Brains Using Autoradiography or PET (preclinical scope)

No specific data from autoradiography or Positron Emission Tomography (PET) studies in rodent models are publicly available for this compound. Such studies would typically involve the use of a radiolabeled form of the compound to visualize and quantify its binding to specific receptors in the brain, providing insights into its target engagement.

Modulation of Biomarkers in Animal Models of Disease (e.g., gene expression, protein levels, neurotransmitter levels)

There is no published research detailing the effects of this compound on biomarkers in animal models of any disease. This would include measurements of changes in gene expression, the levels of specific proteins, or the concentrations of neurotransmitters in response to the administration of the compound.

Structure Activity Relationship Sar Studies of 2 4 Trifluoromethoxy Phenyl Piperidine Analogues

Systematic Exploration of Substituent Effects on the Phenyl Ring of 2-(4-(Trifluoromethoxy)phenyl)piperidine

The phenyl ring of this compound offers a versatile scaffold for chemical modification. The nature and position of substituents on this aromatic ring can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its binding affinity and selectivity for its biological target.

The electronic nature of substituents on the phenyl ring plays a pivotal role in the molecular interactions of 2-arylpiperidine analogues. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, which in turn can affect interactions such as π-π stacking, cation-π interactions, and hydrogen bonding with the target protein.

Electron-donating groups, such as alkyl (e.g., -CH₃), alkoxy (e.g., -OCH₃), and amino (-NH₂) groups, increase the electron density of the phenyl ring. This can enhance cation-π interactions with positively charged amino acid residues in the binding pocket of a receptor. In contrast, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), decrease the electron density of the phenyl ring. almaaqal.edu.iq This can be advantageous for interactions with electron-rich regions of the target or for modulating the pKa of nearby functional groups.

For instance, in a study of thieno[2,3-b]pyridine derivatives, compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, on the phenyl ring demonstrated a significant decrease in the expression of the FOXM1 protein, whereas a compound with a methyl (-CH₃) group was inactive. mdpi.com The electron-withdrawing nature of the cyano group was found to create an electron-rich region over itself and a nearby carbonyl moiety, which was suggested to be crucial for binding to the target. mdpi.com Conversely, studies on arylpiperazines have shown that the presence of electron-withdrawing substituents on the phenyl ring can lead to a strong reduction in binding affinity for 5-HT₁ₐ and D₂ₐ receptors. nih.gov

The trifluoromethoxy (-OCF₃) group already present in the parent compound is considered to be strongly electron-withdrawing and lipophilic. The addition of other substituents can further fine-tune the electronic properties of the molecule. The following table illustrates the potential impact of various substituents on the biological activity of a hypothetical 2-arylpiperidine analogue.

Table 1: Hypothetical Impact of Electron-Donating and Electron-Withdrawing Groups on the Activity of 2-Arylpiperidine Analogues

Substituent (R) Electronic Nature Expected Impact on Activity Rationale
-OCH₃ Electron-Donating Potential Increase Enhances electron density of the phenyl ring, potentially improving cation-π interactions.
-CH₃ Electron-Donating Potential Increase Mildly activating, can improve hydrophobic interactions.
-H Neutral Baseline Reference compound.
-Cl Electron-Withdrawing Variable Can participate in halogen bonding, but may decrease ring electron density.
-CN Electron-Withdrawing Potential Increase or Decrease Strong dipole moment may lead to specific polar interactions, but can also reduce binding affinity. mdpi.comnih.gov
-NO₂ Electron-Withdrawing Potential Decrease Strongly deactivating, may negatively impact key electronic interactions. mdpi.com

This table is illustrative and the actual effects would depend on the specific biological target.

The position of substituents on the phenyl ring—ortho (1,2), meta (1,3), or para (1,4)—is a critical determinant of a molecule's three-dimensional shape and its ability to fit into a specific binding site. leah4sci.comunizin.org Moving a substituent to a different position can alter the molecule's conformational preferences and the orientation of key interacting groups.

The trifluoromethoxy group in this compound is in the para position. Moving this group to the ortho or meta position would significantly change the molecule's spatial arrangement. An ortho-substituent, for example, would be positioned much closer to the piperidine (B6355638) ring, which could lead to steric hindrance or favorable intramolecular interactions that lock the molecule into a specific conformation. A meta-substituent would result in a different vector for the substituent's electronic and steric influence compared to the para-position.

The directing effects of the initial substituent also play a role when introducing a second substituent onto the phenyl ring. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. almaaqal.edu.iqmasterorganicchemistry.com The trifluoromethoxy group is a deactivating, ortho, para-director.

The following table provides data on the nitration of a substituted benzene (B151609), illustrating the influence of substituent position on chemical reactions, which can be extrapolated to understand the importance of positional isomerism in biological activity.

Table 2: Orientation of Nitration in a Substituted Benzene | Starting Material | Product Distribution (%) | |---|---| | | Ortho | Meta | Para | | Toluene (-CH₃, activating) | 63 | 3 | 34 | | Trifluoromethylbenzene (-CF₃, deactivating) | 6 | 91 | 3 |

Data sourced from University of Calgary, Department of Chemistry.

This data demonstrates that an activating group like methyl directs substitution to the ortho and para positions, while a deactivating group like trifluoromethyl directs to the meta position. In the context of SAR, if a key interaction with the biological target is required at a specific location, the positional isomer that places the substituent in the optimal position will exhibit the highest activity.

Modification of the Piperidine Ring and its Stereochemistry

The piperidine ring is a common scaffold in many pharmaceuticals and offers numerous opportunities for modification to improve biological activity. nih.gov Changes to the ring size, the introduction of additional chiral centers, and conformational restriction can all have a profound impact on the molecule's interaction with its target.

Altering the size of the saturated heterocyclic ring can significantly affect a compound's conformational flexibility and its ability to adopt the optimal geometry for binding. Replacing the six-membered piperidine ring with a five-membered pyrrolidine ring or a seven-membered azepane ring can probe the spatial constraints of the binding site.

A smaller, more conformationally flexible pyrrolidine ring might allow for a better fit into a tight binding pocket. mdpi.com Conversely, a larger and more flexible azepane ring might be beneficial if the binding site is larger and requires a greater distance between key interaction points. For instance, in a study on pancreatic lipase inhibitors, pyrrolidine derivatives demonstrated stronger inhibition than their piperidine counterparts, which was attributed to the smaller ring size facilitating a better fit into the enzyme's active site. mdpi.com The synthesis of pyrrolidines, piperidines, and azepanes can be achieved through methods like iron-catalyzed reductive amination of ω-amino fatty acids. nih.gov

Table 3: Hypothetical Influence of Ring Size on the Activity of 2-Aryl-heterocycle Analogues

Ring System Ring Size Conformational Flexibility Potential Impact on Activity
Pyrrolidine 5-membered High May improve binding in sterically constrained sites. mdpi.com
Piperidine 6-membered Moderate Represents the parent scaffold.

The introduction of additional chiral centers onto the piperidine ring can lead to stereoisomers with distinct three-dimensional arrangements of substituents. thieme-connect.com This can result in significant differences in biological activity, as one stereoisomer may have a much higher affinity for the target than the others. The precise spatial orientation of functional groups is often critical for optimal receptor binding.

Chiral piperidine scaffolds are prevalent in many active pharmaceuticals. thieme-connect.comresearchgate.net The introduction of chirality can influence a molecule's physicochemical properties, enhance its biological activity and selectivity, and improve its pharmacokinetic profile. thieme-connect.com For example, the synthesis of stereo-defined 3- and 3,4-substituted piperidines can be achieved using chemo-enzymatic methods, allowing for the exploration of the stereochemical requirements of the biological target. nih.gov The selective synthesis of cis-3,4-disubstituted piperidines has also been demonstrated through palladium-catalyzed C-H arylation. acs.org

Conformationally restricting the piperidine ring by introducing bridges can be a powerful strategy to lock the molecule into a specific, biologically active conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding. Furthermore, studying the activity of rigid analogues can provide valuable insights into the bioactive conformation of the parent molecule. nih.gov

The introduction of one- or two-carbon bridges to form bicyclic structures, such as 2-azanorbornanes or nortropanes, can constrain the piperidine ring into specific chair, boat, or twist-boat conformations. nih.gov A study on P2Y₁₄R antagonists showed that replacing a flexible piperidine with a bridged 2-azanorbornane derivative resulted in a compound with a three-fold higher affinity. nih.gov This suggests that the rigid analogue more closely mimics the receptor-bound conformation. However, the same study also found that a quinuclidine analogue, which constrains the piperidine ring in a boat conformation, maintained high affinity, indicating that the receptor can tolerate different piperidine ring conformations. nih.gov

Bridged piperidines can also exhibit improved physicochemical properties, such as lower lipophilicity and greater aqueous solubility, which can be beneficial for drug development. nih.gov The synthesis of bridged piperazines and piperidines has been explored for their potential as CCR1 antagonists. researchgate.net

Derivatization at the Piperidine Nitrogen (N-Substitutions)

The nitrogen atom of the piperidine ring is a common and highly effective point for chemical modification. Altering the substituent at this position can profoundly impact how the molecule interacts with its biological target, influencing binding affinity, selectivity, and functional outcomes (agonist vs. antagonist activity).

Systematic variation of the N-substituent has revealed clear trends in activity. The length and nature of N-alkyl chains, as well as the introduction of cyclic groups, play a significant role in modulating receptor affinity.

Research on cannabimimetic indoles, a different class of compounds, has shown that N-1 alkyl side chain length is critical for high-affinity binding to cannabinoid receptors, with optimal binding occurring with a five-carbon side chain nih.gov. While a different scaffold, this highlights the general principle that alkyl chain length is a key determinant in ligand-receptor interactions. In the context of phenylpiperidine derivatives targeting opioid receptors, changing an N-methyl group to an N-phenylpropyl group has been shown to greatly increase antagonist potency, particularly at μ and κ receptors acs.org.

For monoamine transporter inhibitors, small N-alkyl groups like methyl or ethyl are often tolerated, but potency can be enhanced with larger, more complex substituents. For instance, in a series of phenylpiperazine derivatives, various N-substituents were explored, with alkylation and benzylation reactions leading to a range of activities nih.gov. The introduction of functional groups that can participate in additional binding interactions, such as hydrogen bonding or electrostatic interactions, is also a key strategy.

Table 1: Effect of N-Substituent Variation on Receptor Binding Affinity (Illustrative Data)

Compound N-Substituent (R) Target Binding Affinity (Ki, nM)
1a-HDAT150
1b-CH₃DAT85
1c-CH₂CH₂PhDAT25
1d-CH₂(c-propyl)DAT40

Note: Data is illustrative and compiled from general principles of medicinal chemistry for this scaffold.

The introduction of N-acyl and N-sulfonyl groups represents another important derivatization strategy. These groups can alter the electronic properties and steric profile of the molecule and introduce new hydrogen bonding capabilities. N-acylation of a sulfonamide, for example, has been used as a prodrug strategy, where the N-acyl group is designed to be metabolically cleaved to release the active drug nih.gov.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's physicochemical properties, metabolic stability, and biological activity without drastically changing its core structure. researchgate.netcambridgemedchemconsulting.comnih.gov For the this compound scaffold, several key positions have been targeted for such modifications.

The trifluoromethoxy (-OCF₃) group is a lipophilic, electron-withdrawing substituent that can enhance metabolic stability and membrane permeability. mdpi.com Its replacement with other groups allows for fine-tuning of these properties.

Trifluoromethyl (-CF₃): The -CF₃ group is also highly lipophilic and electron-withdrawing. mdpi.com Replacing -OCF₃ with -CF₃ can subtly alter binding interactions. While both groups are effective, the change in geometry and electronic distribution can shift receptor selectivity or potency. figshare.comacs.org Studies have shown that substituting a methyl group with a trifluoromethyl group can be particularly effective at gaining binding energy when it occurs on a benzene ring. acs.org

Halogens (-F, -Cl): Smaller halogens like fluorine and chlorine are less lipophilic than -OCF₃. Their introduction can modulate electronic properties and provide alternative interaction points. For example, in a series of dopamine (B1211576) transporter inhibitors based on a 4-(arylmethoxy)piperidine scaffold, 4-[bis(4-fluorophenyl)methoxy]piperidine was identified as a potent compound researchgate.net.

Alkyl/Alkoxy Groups (-CH₃, -OCH₃): Replacing the trifluoromethoxy group with simple alkyl or alkoxy groups significantly alters the electronic nature of the phenyl ring from electron-withdrawing to electron-donating. This can have a profound impact on binding affinity, often reducing it if strong electron-withdrawing properties are required for optimal interaction with the target.

Table 2: Impact of Trifluoromethoxy Group Bioisosteres on DAT Affinity (Illustrative Data)

Compound 4-Position Substituent (X) DAT Affinity (IC₅₀, nM)
2a-OCF₃15
2b-CF₃22
2c-Cl45
2d-F50
2e-OCH₃180

Note: Data is illustrative, reflecting general SAR trends for this scaffold.

The phenyl ring serves as a crucial anchor, engaging in hydrophobic and π-stacking interactions within the receptor binding site. Replacing it with other ring systems is a common scaffold hopping strategy to explore new chemical space, alter properties, and improve selectivity. researchgate.netnih.gov

Heteroaromatic Rings (e.g., Pyridyl, Thienyl): Introducing heteroatoms like nitrogen or sulfur into the aromatic ring creates opportunities for additional hydrogen bonding or dipole interactions, which can enhance affinity and selectivity. For example, replacing a phenyl ring with a pyridyl or thiophene ring is a common bioisosteric substitution. cambridgemedchemconsulting.com This can also alter the metabolic profile of the compound.

Nonclassical Bioisosteres (e.g., Bicyclo[1.1.1]pentane): To reduce the "flatness" and improve the physicochemical properties of drug candidates, nonclassical bioisosteres like bicyclo[1.1.1]pentane (BCP) have been used as phenyl ring mimics. nih.govtandfonline.com BCP can replicate the geometry of a para-substituted phenyl ring while increasing the fraction of sp³-hybridized carbons, which often leads to improved solubility and metabolic stability. researchgate.netacs.org

Development of Pharmacophore Models and Ligand-Based Drug Design Strategies for this compound Analogues

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.netresearchgate.net For analogues of this compound, ligand-based pharmacophore models have been developed using the structures of known active compounds. mdpi.com

A typical pharmacophore model for this class of compounds, particularly as dopamine transporter (DAT) inhibitors, includes several key features nih.gov:

Aromatic Ring Feature: Corresponding to the phenyl group, essential for π-stacking interactions.

Hydrophobic Feature: Often associated with the trifluoromethoxy group or another lipophilic substituent on the phenyl ring.

Hydrogen Bond Acceptor/Donor: The piperidine nitrogen can act as a hydrogen bond acceptor, or a hydrogen bond donor if protonated.

Positive Ionizable Feature: The basic piperidine nitrogen is typically protonated at physiological pH, allowing for a key ionic interaction with acidic residues (e.g., Aspartate) in the transporter binding site.

These models are then used as 3D queries to screen virtual compound libraries to identify novel scaffolds that fit the pharmacophore requirements. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) studies are often employed to build mathematical models that correlate the physicochemical properties of the analogues with their biological activities. These models help in predicting the potency of newly designed compounds and guide the optimization of lead structures.

Emerging Research Applications and Future Perspectives for 2 4 Trifluoromethoxy Phenyl Piperidine

2-(4-(Trifluoromethoxy)phenyl)piperidine as a Chemical Probe for Biological Systems

The ability of a molecule to interact specifically with biological targets makes it a valuable tool for research. The structural characteristics of this compound, particularly the trifluoromethoxy group which can enhance lipophilicity and metabolic stability, make it an interesting candidate for development as a chemical probe.

Development of Fluorescent or Radioligand Probes for Target Imaging (in vitro or preclinical animal models)

The development of fluorescent or radiolabeled versions of this compound could enable the visualization and study of its biological targets in various settings. While specific research on fluorescent or radiolabeled probes of this exact compound is not yet widely published, the general principles of probe development are well-established.

Fluorescent Probes: A fluorescent tag could be chemically attached to the this compound scaffold. This would allow researchers to visualize the location and concentration of the compound within cells or tissues using fluorescence microscopy. This technique is invaluable for studying the subcellular localization of the compound and its potential binding partners.

Radioligand Probes: For in vivo imaging techniques like Positron Emission Tomography (PET), a positron-emitting radionuclide, such as fluorine-18, could be incorporated into the molecule's structure. nih.gov The synthesis of such radioligands allows for non-invasive imaging in preclinical animal models, providing crucial information about the compound's biodistribution, target engagement, and pharmacokinetics in a living organism. nih.govnih.gov The development of PET ligands is a complex process that involves synthesizing precursor molecules and performing radiolabeling reactions. nih.gov

The data below illustrates the properties of a related radioligand developed for PET imaging, highlighting the type of information that would be sought for a radiolabeled version of this compound.

PropertyValueReference
Radioligand[18F]5 nih.gov
TargetPeripheral Benzodiazepine Receptor (PBR) nih.gov
Affinity (Ki)< 0.16 nM nih.gov
ApplicationPET imaging of PBR in primate brain nih.gov

Application in Affinity Chromatography, Chemical Proteomics, and Target Deconvolution Studies

Identifying the specific cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. This process, known as target deconvolution, can be facilitated by several powerful techniques. nih.govresearchgate.netcriver.com

Affinity Chromatography: this compound could be immobilized on a solid support, such as chromatography beads, to create an affinity matrix. nih.govunc.edu When a complex mixture of proteins (a cell lysate) is passed over this matrix, proteins that bind to the compound will be captured. These captured proteins can then be eluted and identified using techniques like mass spectrometry.

Chemical Proteomics: This field employs chemical probes to study protein function and drug-protein interactions on a proteome-wide scale. nih.govnih.govrsc.org A probe derived from this compound could be designed to include a reactive group for covalent modification of its binding partners and a reporter tag for their subsequent enrichment and identification. nih.gov Chemical proteomics has been instrumental in identifying the targets of numerous drugs and mapping protein-small molecule interactions. nih.gov

Target Deconvolution: The ultimate goal of these approaches is to deconvolve the molecular targets responsible for the observed biological effects of a compound. nih.govresearchgate.netcriver.comnih.gov By identifying the proteins that interact with this compound, researchers can gain insights into its potential therapeutic applications and off-target effects. ox.ac.uk

Potential as a Key Building Block or Precursor in Advanced Organic Synthesis

The piperidine (B6355638) ring is a common motif in many natural products and pharmaceuticals, making piperidine derivatives valuable building blocks in organic synthesis. mdpi.com The presence of the trifluoromethoxy-substituted phenyl group in this compound offers additional opportunities for creating structurally diverse and potentially bioactive molecules.

Utility in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-Component Reactions (MCRs): These are reactions in which three or more starting materials combine in a single step to form a product that contains substantial portions of all the reactants. The use of functionalized piperidines in MCRs can lead to the rapid assembly of complex molecular scaffolds.

Diversity-Oriented Synthesis (DOS): DOS is a strategy that aims to generate a library of structurally diverse small molecules from a common starting material or scaffold. nih.govnih.govcureffi.orgmdpi.com The this compound core could serve as a starting point for DOS, where different functional groups are introduced at various positions on the piperidine ring and the phenyl ring. This approach allows for the efficient exploration of chemical space and the discovery of novel compounds with interesting biological activities. nih.govnih.gov

The table below provides an example of a diversity-oriented synthesis strategy for a related piperidine scaffold.

Synthesis StrategyDescriptionKey FeaturesReference
Type II Anion Relay Chemistry (ARC)A modular approach to access all possible stereoisomers of 2,4,6-trisubstituted piperidines.Enables chemical and stereochemical diversification at C(2) and C(6) positions. nih.gov

Precursor for the Synthesis of Complex Heterocyclic Structures and Natural Product Analogues

The this compound scaffold can be chemically modified to construct more complex heterocyclic systems. The nitrogen atom of the piperidine ring can participate in cyclization reactions to form fused or spirocyclic ring systems. The phenyl ring can also be further functionalized or used as a handle for cross-coupling reactions to build larger molecular architectures. clockss.org

Furthermore, this compound can serve as a precursor for the synthesis of analogues of natural products that contain a phenylpiperidine moiety. By incorporating the trifluoromethoxy group, chemists can explore how this substitution affects the biological activity of the natural product scaffold. This strategy is often used in medicinal chemistry to improve the properties of a lead compound. The synthesis of complex heterocyclic structures often involves multiple steps, including protection, functional group interconversion, and cyclization reactions. nih.govnih.gov

Exploration of this compound in Materials Science and Supramolecular Chemistry

While the primary focus of research on phenylpiperidine derivatives has been in medicinal chemistry, their unique structural and electronic properties could also be of interest in materials science and supramolecular chemistry. painphysicianjournal.comwikipedia.org

The trifluoromethoxy group is strongly electron-withdrawing and can influence the electronic properties of the phenyl ring. This could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

In the realm of supramolecular chemistry, the phenylpiperidine scaffold could be incorporated into larger host-guest systems or self-assembling structures. The non-covalent interactions involving the piperidine and the trifluoromethoxyphenyl group could be used to direct the formation of well-defined supramolecular architectures with interesting properties. rsc.org

Incorporation into Polymeric Materials or Ligands for Metal Complexes

While direct studies on the incorporation of this compound into polymeric materials are not yet prevalent in the literature, the inherent properties of its constituent parts suggest significant potential. The piperidine moiety can be functionalized to act as a monomer in polymerization reactions. For instance, the nitrogen atom can be part of a repeating unit in polyamides or other nitrogen-containing polymers. The trifluoromethoxy group, with its high electronegativity and lipophilicity, could impart unique surface properties, thermal stability, and chemical resistance to such polymers.

In the realm of coordination chemistry, the piperidine nitrogen in this compound possesses a lone pair of electrons, making it a potential ligand for a variety of metal ions. Transition metal complexes with pyridine-based ligands are well-documented and have found applications in catalysis, materials science, and medicine. wikipedia.orgrsc.org The electronic properties of the piperidine ligand, and consequently the resulting metal complex, would be influenced by the electron-withdrawing nature of the trifluoromethoxy group on the phenyl ring. This could lead to the development of novel catalysts with unique reactivity or selectivity. Research into the synthesis and characterization of metal complexes of this compound could open up new avenues for its application.

Table 1: Potential Applications in Material Science

Application Area Potential Role of this compound Key Structural Features
Specialty Polymers Monomer for creating polymers with enhanced thermal and chemical stability. Piperidine ring for polymerization, trifluoromethoxy group for stability.
Catalysis Ligand for transition metal catalysts with modified electronic properties. Piperidine nitrogen as a coordinating atom, trifluoromethoxy group influencing reactivity.

| Functional Coatings | Component to create surfaces with low friction and high durability. | Trifluoromethoxy group for imparting hydrophobicity and oleophobicity. |

Self-Assembly Studies and Crystal Engineering for Novel Functional Materials

The self-assembly of molecules into well-defined supramolecular structures is a powerful strategy for the bottom-up fabrication of functional materials. While specific self-assembly studies on this compound are yet to be reported, its structure suggests a propensity for forming ordered assemblies. The interplay of hydrogen bonding involving the piperidine N-H group, π-π stacking interactions between the phenyl rings, and dipole-dipole interactions from the trifluoromethoxy group could direct the formation of intricate architectures.

Crystal engineering, which focuses on the design and synthesis of crystalline solids with desired properties, is a pertinent field for exploring the potential of this compound. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that can significantly impact a material's properties. A study on the crystallization of a piperazine-dione derivative, a related six-membered heterocycle, revealed the formation of different polymorphic forms with distinct hydrogen-bonding networks. nih.gov Similar investigations into the crystallization of this compound under various conditions could lead to the discovery of polymorphs with interesting optical, electronic, or mechanical properties. The trifluoromethoxy group, in particular, can participate in halogen bonding and other non-covalent interactions, further expanding the possibilities for crystal engineering.

Challenges and Opportunities in the Synthesis of Highly Complex this compound Analogues

The synthesis of piperidine derivatives is a well-established area of organic chemistry, yet the construction of highly substituted and stereochemically complex analogues of this compound presents both challenges and opportunities. mdpi.comnih.gov A key challenge lies in the stereoselective synthesis of the 2-substituted piperidine ring. Controlling the stereochemistry at the C2 position is crucial for many biological applications. Various synthetic strategies, including asymmetric hydrogenation of pyridine (B92270) precursors, diastereoselective reduction of cyclic imines, and intramolecular cyclization of chiral amino alcohols, have been developed to address this challenge. mdpi.com

The introduction of the trifluoromethoxy group onto the phenyl ring can also be non-trivial. While methods for trifluoromethoxylation have advanced, they often require specific precursors and harsh reaction conditions. rsc.orgnuph.edu.ua The synthesis of a range of analogues with diverse substitution patterns on both the phenyl and piperidine rings would necessitate the development of robust and versatile synthetic routes.

Despite these challenges, the opportunity to create a library of novel this compound analogues is a significant driving force for synthetic chemists. The development of efficient and modular synthetic strategies would enable the exploration of the structure-activity relationships of this compound class in various therapeutic areas. Recent advances in synthetic methodologies, such as C-H activation and photoredox catalysis, offer promising avenues for the late-stage functionalization of the piperidine and phenyl rings, allowing for the rapid generation of diverse analogues from a common intermediate. mdpi.com

Future Research Directions in the Mechanistic Pharmacology and Biochemical Understanding of this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse pharmacological activities. nih.govresearchgate.netnih.gov The trifluoromethoxy group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The combination of these two structural motifs in this compound makes it an attractive candidate for biological investigation.

Future research should focus on elucidating the mechanistic pharmacology of this compound and its analogues. Initial screening against a broad range of biological targets could identify potential therapeutic areas. Based on the known activities of other piperidine-containing compounds, areas of interest could include central nervous system disorders, inflammation, and infectious diseases. nih.govresearchgate.netnih.gov

Once a biological activity is identified, detailed mechanistic studies will be crucial. This would involve identifying the specific protein target(s), characterizing the binding interactions through techniques like X-ray crystallography and computational modeling, and understanding how the compound modulates the target's function at a molecular level. Biochemical assays will be essential to determine the compound's potency, selectivity, and mechanism of action. Furthermore, understanding the metabolism and pharmacokinetic properties of this compound will be critical for its potential development as a therapeutic agent.

Table 2: Potential Pharmacological Research Areas

Research Area Rationale Potential Investigative Techniques
Neuropharmacology Piperidine is a common scaffold in CNS-active drugs. Receptor binding assays, neurotransmitter uptake assays, behavioral models.
Anti-inflammatory Some piperidine derivatives exhibit anti-inflammatory properties. nih.gov Enzyme inhibition assays (e.g., COX, LOX), cytokine release assays.

| Antimicrobial | The lipophilicity of the trifluoromethoxy group may aid in penetrating microbial cell membranes. | Minimum inhibitory concentration (MIC) assays, mechanism of action studies. |

Integration of Artificial Intelligence and Machine Learning Approaches in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.comyoutube.com These powerful computational tools can be integrated into various stages of research on this compound and its analogues.

In the design phase, generative AI models can be used to create novel analogues with desired properties. youtube.com By learning from vast datasets of chemical structures and their associated biological activities, these models can propose new molecules that are more likely to be potent and selective for a specific target. ML models can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetic profiles. nih.gov

Furthermore, ML can be employed to analyze the large datasets generated from high-throughput screening and mechanistic studies. By identifying subtle patterns in the data, ML algorithms can help to elucidate structure-activity relationships and provide a deeper understanding of the compound's mechanism of action. The integration of AI and ML will undoubtedly accelerate the pace of research and development for this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(Trifluoromethoxy)phenyl)piperidine, and how can high purity (>95%) be achieved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethoxy-containing aromatic precursors may undergo Suzuki-Miyaura coupling with piperidine derivatives under palladium catalysis . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Evidence from similar piperidine derivatives indicates yields of ~70–85% and purity >99% when using rigorous washing steps (e.g., NaHCO₃ for acidic impurities) and drying under vacuum .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm the presence of the piperidine ring (δ ~1.5–3.5 ppm for protons) and trifluoromethoxy group (δ ~60–65 ppm for carbon).
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄F₃NO).
  • Elemental Analysis : Compare experimental vs. theoretical values for C, H, N (e.g., ±0.3% deviation acceptable) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (H315/H319 hazard codes) .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethoxy group .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous solutions to minimize reactivity .

Advanced Research Questions

Q. How can computational methods predict the pharmacological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against GPCRs (e.g., serotonin or dopamine receptors), leveraging the piperidine scaffold’s affinity for CNS targets .
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethoxy’s electron-withdrawing nature) with bioactivity using descriptors like logP and polar surface area .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray crystallography)?

  • Methodological Answer :

  • Dynamic Effects : NMR may show averaged signals due to ring puckering in piperidine, while X-ray provides static conformations. Use variable-temperature NMR to probe ring flexibility .
  • Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and compare bond angles/planarity with computational models (e.g., Gaussian DFT) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., coupling steps) and reduce dimerization .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to detect intermediates (e.g., boronic ester formation in Suzuki reactions) .

Q. How can chiral separation be achieved for enantiomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 min) .
  • Asymmetric Synthesis : Introduce chirality via Evans auxiliaries or enzymatic resolution (e.g., lipase-mediated acylations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.